

Tanegoside: A Technical Guide to a Furofuran Lignan Glycoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tanegoside**, a furofuran lignan glycoside. While specific research on **Tanegoside** is limited, this document extrapolates from the broader class of lignan glycosides to offer insights into its chemical properties, probable natural origins, and potential biological activities. This guide also outlines detailed experimental protocols for the isolation and characterization of similar compounds and discusses the signaling pathways they are known to modulate.

Chemical Structure of Tanegoside

Tanegoside is a lignan glycoside with the systematic name β -D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl. Lignans are a class of polyphenolic compounds formed by the dimerization of two phenylpropanoid units. **Tanegoside** belongs to the furofuran subclass of lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.

Table 1: Physicochemical Properties of **Tanegoside**



Property	Value	
Molecular Formula	C26H34O12	
Molecular Weight	538.55 g/mol	
CAS Number	131653-21-9	
Systematic Name	β-D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl	

Natural Occurrence

While the specific plant source of **Tanegoside** is not definitively documented in readily available literature, the etymology of its name suggests a potential origin from the Tanacetum genus of flowering plants, commonly known as tansies. The Tanacetum genus is a rich source of various secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids. Several species within this genus, such as Tanacetum balsamita and Tanacetum vulgare, have been reported to contain lignan derivatives. Furofuran lignans are widely distributed in the plant kingdom and can be found in various parts of the plant, including roots, stems, leaves, and seeds.

Experimental Protocols

The isolation and characterization of lignan glycosides like **Tanegoside** from plant sources typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of Lignan Glycosides

A general protocol for the isolation and purification of lignan glycosides from plant material is as follows:

 Extraction: The dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, to obtain a crude extract.



- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Lignan glycosides are often enriched in the ethyl acetate and n-butanol fractions.
- Column Chromatography: The enriched fractions are further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is often achieved using preparative HPLC.

Structural Elucidation

The chemical structure of isolated lignan glycosides is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments
 (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the complete chemical structure,
 including the stereochemistry of the molecule.[1][2][3][4][5]

Biological Activities of Furofuran Lignan Glycosides

Furofuran lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7] Several studies have demonstrated the potential of lignan glycosides as anticancer agents.

Table 2: Cytotoxic Activity of Selected Lignan Glycosides Against Cancer Cell Lines



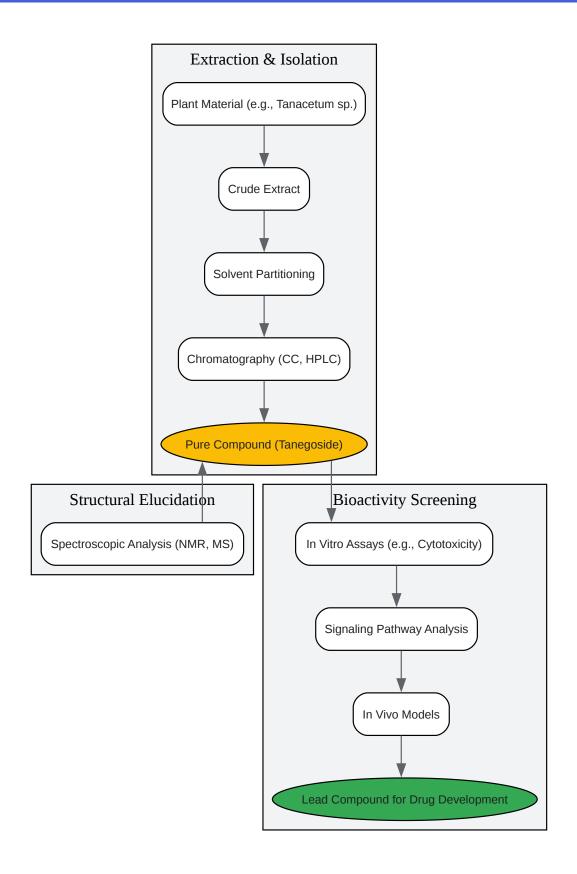
Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 1 (from Lespedeza cuneata)	Bt549 (Breast)	24.38 - 26.16	[8]
MDA-MB-231 (Breast)	24.38 - 26.16	[8]	
HCC70 (Breast)	24.38 - 26.16	[8]	_
Compound 4 (from Lespedeza cuneata)	MCF7 (Breast)	28.08	[8]
Compound 5 (from Lespedeza cuneata)	HCC70 (Breast)	24.81	[8]
Compound 6 (from Lespedeza cuneata)	MCF7 (Breast)	27.57 - 29.18	[8]
MDA-MB-231 (Breast)	27.57 - 29.18	[8]	
HCC70 (Breast)	27.57 - 29.18	[8]	_

Signaling Pathways

Lignan glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for drug development. Lignans have been reported to suppress the activation of pathways like nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[9] In the context of cancer, lignans can also influence pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades.[10]

Below is a generalized workflow for the discovery and bioactivity screening of natural products like **Tanegoside**.



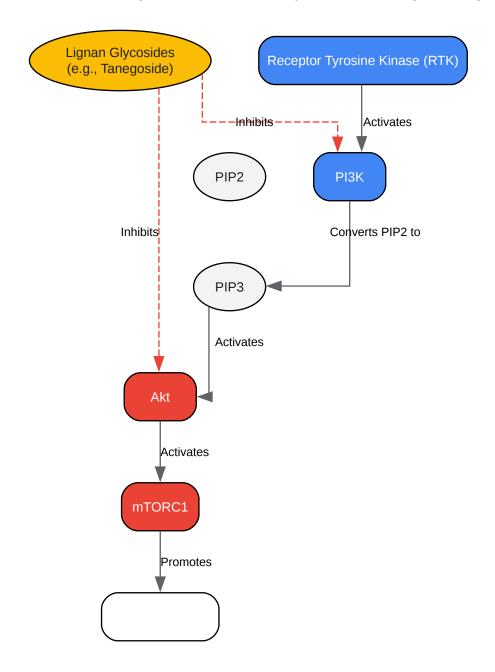


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A generalized workflow for the discovery and bioactivity screening of natural products.



The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for anticancer compounds, including some lignans.



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Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by lignan glycosides.

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